molecular formula C17H15NO B3023730 2'-Cyano-3-(3-methylphenyl)propiophenone CAS No. 898790-43-7

2'-Cyano-3-(3-methylphenyl)propiophenone

Cat. No. B3023730
CAS RN: 898790-43-7
M. Wt: 249.31 g/mol
InChI Key: CIRRFMYETQDSFE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2'-Cyano-3-(3-methylphenyl)propiophenone is a chemical compound that is part of a broader class of organic molecules known for their cyano and phenyl functional groups. While the specific compound is not directly mentioned in the provided papers, the related research gives insight into the chemistry of similar cyano- and phenyl-containing compounds, which can be used to infer some of the properties and reactivity of this compound.

Synthesis Analysis

The synthesis of related compounds often involves condensation reactions, as seen in the synthesis of 2-cyano 3-(4-dimethylaminophenyl) prop 2-enoic acid, which was prepared through the condensation of 4-dimethylaminobenzaldehyde and methyl cyanoacetate . Similarly, the synthesis of 2-cyano-4'-methylbiphenyl involved a condensation reaction of 2-chlorobenzonitrile with a Grignard reagent . These methods suggest that this compound could also be synthesized through a condensation reaction involving a cyanoacetate and an appropriately substituted benzaldehyde or benzyl halide.

Molecular Structure Analysis

The molecular structure of compounds in this class can be elucidated using spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Fourier Transform Infrared (FTIR) spectroscopy . The electronic properties can be analyzed using ultraviolet-visible absorption spectroscopy, and conformational differences can be observed through shifts in vibrational and Raman spectra . These techniques would likely reveal the presence of the cyano group and the substituted phenyl ring in this compound.

Chemical Reactions Analysis

Compounds with cyano and phenyl groups can undergo a variety of chemical reactions. For instance, the palladium-catalyzed reaction of 2-hydroxy-2-methylpropiophenone with aryl bromides leads to multiple arylation via C-C and C-H bond cleavages . This indicates that this compound may also participate in palladium-catalyzed cross-coupling reactions, potentially leading to further functionalization of the molecule.

Physical and Chemical Properties Analysis

The physical and chemical properties of similar compounds have been studied, revealing insights into their reactivity and stability. For example, the thermal analysis of 2-cyano 3-(4-dimethylaminophenyl) prop 2-enoic acid showed its thermal stability through TG-DTA analysis . The copolymerization of related ethylenes with styrene indicated a decrease in chain mobility due to the high dipolar character of the trisubstituted ethylene monomer unit . These findings suggest that this compound may also exhibit significant dipolar interactions and thermal stability.

Scientific Research Applications

1. Synthesis and Chemical Properties

2'-Cyano-3-(3-methylphenyl)propiophenone and its derivatives have been studied for their synthesis methods and chemical properties. For instance, 2-cyano-4′-methylbiphenyl, a related compound, was synthesized using Grignard reagents, and the study provided insights into the by-products formed during the process, enhancing understanding of the chemical synthesis of similar compounds (C. Qun, 2007).

2. Copolymerization and Material Science

In material science, derivatives of this compound have been used in the novel copolymerization processes. For example, trisubstituted ethylenes, including ring-disubstituted methyl 2-cyano-3-phenyl-2-propenoates, were copolymerized with styrene, resulting in materials with high glass transition temperatures, indicating decreased chain mobility due to the high dipolar character of these compounds (Katherine Kim et al., 1999).

3. Catalytic and Organic Reactions

The compound has also found application in catalysis and organic reactions. For example, the chlorination of propiophenone (a similar compound) in aqueous alkali led to the formation of various acids, demonstrating the compound's reactivity and potential applications in organic synthesis (J. Cossar et al., 1991).

4. Photophysical Studies

In photophysical studies, the compound has been explored for its reaction with light. An example is the study on the vibration spectrum of 2-cyano-3-(3,4-methylenedioxyphenyl)-2-propenoic acid, which revealed significant conformational differences affecting the carbonyl group, demonstrating the compound's potential in understanding molecular interactions in photochemistry (K. Todori et al., 1994).

5. Pharmaceutical Research

In the pharmaceutical field, derivatives of this compound have been synthesized for their potential antioxidant and anti-inflammatory activities. A study on ethyl 2-(2-cyano-3-(substituted phenyl)acrylamido)-4,5-dimethylthiophene-3-carboxylates showed these compounds possess significant anti-inflammatory activity, indicating their potential in drug development (K. Madhavi, G. Sreeramya, 2017).

properties

IUPAC Name

2-[3-(3-methylphenyl)propanoyl]benzonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15NO/c1-13-5-4-6-14(11-13)9-10-17(19)16-8-3-2-7-15(16)12-18/h2-8,11H,9-10H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CIRRFMYETQDSFE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)CCC(=O)C2=CC=CC=C2C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20644061
Record name 2-[3-(3-Methylphenyl)propanoyl]benzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20644061
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

249.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

898790-43-7
Record name 2-[3-(3-Methylphenyl)propanoyl]benzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20644061
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2'-Cyano-3-(3-methylphenyl)propiophenone
Reactant of Route 2
Reactant of Route 2
2'-Cyano-3-(3-methylphenyl)propiophenone
Reactant of Route 3
Reactant of Route 3
2'-Cyano-3-(3-methylphenyl)propiophenone
Reactant of Route 4
Reactant of Route 4
2'-Cyano-3-(3-methylphenyl)propiophenone
Reactant of Route 5
Reactant of Route 5
2'-Cyano-3-(3-methylphenyl)propiophenone
Reactant of Route 6
Reactant of Route 6
2'-Cyano-3-(3-methylphenyl)propiophenone

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.